1-benzyl-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core with benzyl and benzylsulfanyl substituents
Preparation Methods
The synthesis of 1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[d]pyrimidine ring.
Introduction of Benzyl and Benzylsulfanyl Groups: The benzyl and benzylsulfanyl groups are introduced through substitution reactions using benzyl halides and thiols, respectively.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The benzyl and benzylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Materials Science: Due to its unique structure, the compound can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe in biological studies to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring.
Triazolo[1,5-c]pyrimidines: These compounds also have a similar core structure and have been investigated for their biological activities, including antiviral and antimicrobial properties.
The uniqueness of 1-BENZYL-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-benzyl-4-benzylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H20N2OS/c24-21-22-20(25-15-17-10-5-2-6-11-17)18-12-7-13-19(18)23(21)14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChI Key |
KZLLGANDYUFZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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